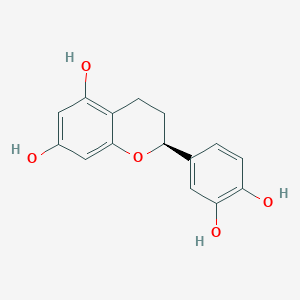
Luteoliflavan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Luteoliflavan is a tetrahydroxyflavan in which the four hydroxy groups are located at positions 3', 4', 5 and 7. It has a role as a plant metabolite. It derives from a hydride of a (2S)-flavan.
Applications De Recherche Scientifique
Biological Activities
Luteoliflavan exhibits several biological activities that are significant for therapeutic applications:
Antioxidant Activity
This compound has demonstrated strong antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anticancer Properties
Research indicates that this compound possesses anticancer effects across multiple cancer types. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lung, colon, and leukemia cells . The compound's mechanism involves modulation of signaling pathways that regulate cell growth and survival.
Antidiabetic Effects
This compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to reduced postprandial blood glucose levels, making this compound a potential candidate for managing type 2 diabetes .
Neuroprotective Effects
Studies suggest that this compound can enhance cognitive function and protect neuronal cells from damage caused by oxidative stress. This is particularly relevant for conditions such as Alzheimer's disease .
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens, which could be leveraged in developing natural antimicrobial agents for food preservation and medical applications .
Applications in Medicine
This compound's diverse biological activities have led to its exploration in various medical applications:
Cancer Therapy
- Mechanism : this compound induces apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key proteins involved in cell cycle regulation.
- Case Studies : In vitro studies have shown that this compound significantly reduces tumor growth in lung cancer models (IC50 values around 11.7 µg/mL) and exhibits cytotoxic effects against leukemia cell lines .
Diabetes Management
- Mechanism : By inhibiting α-glucosidase, this compound slows down glucose absorption from the intestine.
- Case Studies : Research highlights its potential as a safer alternative to current medications like acarbose, which have gastrointestinal side effects .
Neurological Disorders
- Mechanism : this compound enhances neuroprotection through its antioxidant properties.
- Case Studies : Animal models have shown improvement in cognitive functions following this compound administration, suggesting its role in neurodegenerative disease management .
Agricultural Applications
This compound also holds promise in agriculture:
Plant Defense Mechanisms
- This compound is involved in enhancing plant resistance against pathogens, acting as a phytoalexin that contributes to the defense response of plants against microbial infections .
Natural Pesticide Development
- Due to its antimicrobial properties, this compound can be explored as a natural pesticide alternative, reducing reliance on synthetic chemicals.
Data Table: Summary of Research Findings on this compound
| Application Area | Biological Activity | Key Findings |
|---|---|---|
| Antioxidant | Reduces oxidative stress | Effective in preventing cellular damage |
| Cancer Therapy | Induces apoptosis | Significant tumor growth reduction in multiple cancers |
| Diabetes Management | Inhibits α-glucosidase | Lowers postprandial blood glucose levels |
| Neuroprotection | Enhances cognitive function | Improves outcomes in neurodegenerative models |
| Plant Defense | Enhances resistance | Acts as a phytoalexin against pathogens |
Propriétés
Numéro CAS |
446-06-0 |
|---|---|
Formule moléculaire |
C15H14O5 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
(2S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-5,7-diol |
InChI |
InChI=1S/C15H14O5/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8/h1,3,5-7,14,16-19H,2,4H2/t14-/m0/s1 |
Clé InChI |
GWCPBEMISACTHQ-AWEZNQCLSA-N |
SMILES |
C1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |
SMILES isomérique |
C1CC2=C(C=C(C=C2O[C@@H]1C3=CC(=C(C=C3)O)O)O)O |
SMILES canonique |
C1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















